2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoicacid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid is a chemical compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, a methoxy group, and a methylbenzoic acid core. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methoxy and methyl groups onto the benzoic acid core. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control the reaction conditions precisely. The use of high-purity reagents and solvents is crucial to achieve consistent quality and yield. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are used to remove the Boc group.
Major Products Formed
Oxidation: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-5-hydroxy-3-methylbenzoic acid.
Reduction: Formation of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzyl alcohol.
Substitution: Formation of 2-amino-5-methoxy-3-methylbenzoic acid.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed to reveal the free amino group, which can then participate in various biochemical reactions. The methoxy and methyl groups may influence the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Tert-butoxy)carbonyl]amino}-5-methoxybenzoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-3-methylbenzoic acid
- 2-{[(Tert-butoxy)carbonyl]amino}-5-methylbenzoic acid
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-5-methoxy-3-methylbenzoic acid is unique due to the combination of its Boc-protected amino group, methoxy group, and methyl group on the benzoic acid core. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-methoxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-8-6-9(19-5)7-10(12(16)17)11(8)15-13(18)20-14(2,3)4/h6-7H,1-5H3,(H,15,18)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDFUHNGIEDGOCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=O)OC(C)(C)C)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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